
2-(4-tert-butyl-2-methylphenoxy)-N,N-dimethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-tert-butyl-2-methylphenoxy)-N,N-dimethylethanamine, commonly known as Tert-butylamine, is a primary amine that has been widely used in chemical synthesis and pharmaceutical research. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Mecanismo De Acción
The mechanism of action of Tert-butylamine is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, particularly in the synthesis of organic compounds. Tert-butylamine can also act as a weak base, which can facilitate certain chemical reactions.
Biochemical and Physiological Effects:
Tert-butylamine has not been extensively studied for its biochemical and physiological effects. However, it is known to be a mild irritant to the skin and eyes. It is also classified as a hazardous substance that can cause respiratory and gastrointestinal irritation if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butylamine has several advantages for lab experiments, including its high purity, stability, and low toxicity. It is also readily available and relatively inexpensive. However, it has some limitations, such as its strong odor and its potential to react with certain chemicals, such as acids and oxidizing agents.
Direcciones Futuras
There are several future directions for the research and application of Tert-butylamine. One potential area of research is the development of new synthetic methods for Tert-butylamine that are more efficient and environmentally friendly. Another area of research is the exploration of the biochemical and physiological effects of Tert-butylamine, particularly its potential toxicity and carcinogenicity. Additionally, Tert-butylamine could be used as a starting material for the synthesis of novel drugs and agrochemicals with improved efficacy and safety profiles.
Métodos De Síntesis
Tert-butylamine can be synthesized by several methods, including the reaction of tert-butyl alcohol with ammonia, the reaction of tert-butyl chloride with ammonia, and the reaction of tert-butyl isocyanate with water. Among these methods, the reaction of tert-butyl alcohol with ammonia is the most common and efficient method. This reaction is carried out in the presence of a catalyst, such as platinum, palladium, or nickel, at a temperature of around 200°C and a pressure of around 20 atm.
Aplicaciones Científicas De Investigación
Tert-butylamine has been widely used in scientific research, particularly in the synthesis of pharmaceuticals and agrochemicals. It is an important intermediate in the synthesis of various drugs, including antidepressants, antipsychotics, and antihistamines. Tert-butylamine is also used in the synthesis of herbicides, insecticides, and fungicides.
Propiedades
IUPAC Name |
2-(4-tert-butyl-2-methylphenoxy)-N,N-dimethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-12-11-13(15(2,3)4)7-8-14(12)17-10-9-16(5)6/h7-8,11H,9-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYOSVOSXOLKLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7347509 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

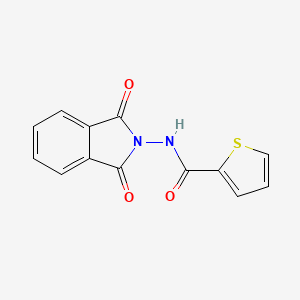
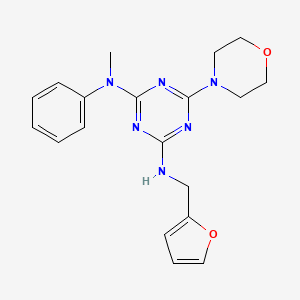
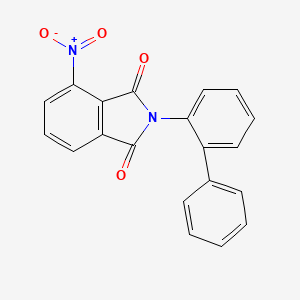
![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5782785.png)
![2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5782792.png)

![4-[2-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)carbonohydrazonoyl]phenyl nicotinate](/img/structure/B5782799.png)
![2-ethoxy-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5782806.png)

![N-[3-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5782820.png)
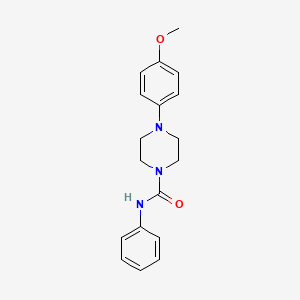
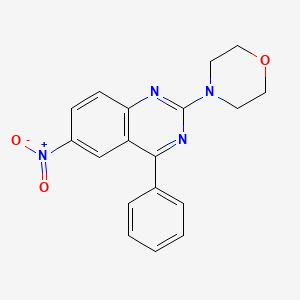
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5782857.png)
